6-Bromo-4-chloroquinolin-2-amine
Description
Historical Context of Quinoline (B57606) Chemistry in Research
The story of quinoline chemistry begins in 1834 when it was first isolated from coal tar. numberanalytics.commdpi.com This bicyclic heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly became a subject of intense study. numberanalytics.comrsc.org Its presence in various natural products, most notably the Cinchona alkaloids like quinine, spurred early investigations into its properties and potential uses. nih.govresearchgate.net Quinine, extracted from the bark of the Cinchona tree, was a historically significant and effective treatment for malaria for over a century. researchgate.net
The development of synthetic methods to create quinoline and its derivatives, such as the Skraup synthesis in 1880, marked a pivotal moment in organic chemistry. numberanalytics.com These methods opened the door for the systematic modification of the quinoline core, leading to the discovery of a plethora of compounds with diverse applications. numberanalytics.comfrontiersin.org Throughout the 20th century, research into quinoline chemistry has yielded numerous important molecules, including antimalarials, antibacterials, and anticancer agents, solidifying the quinoline scaffold as a "privileged" structure in medicinal chemistry. researchgate.netnih.gov
Theoretical Significance of Halogenated Quinoline Scaffolds in Organic Synthesis
The introduction of halogen atoms onto the quinoline framework significantly enhances its synthetic versatility and biological relevance. Halogenated quinolines, such as 6-Bromo-4-chloroquinolin-2-amine, are of particular interest to organic chemists for several key reasons.
The presence of multiple halogen atoms at different positions on the quinoline ring allows for regioselective functionalization. nih.gov For instance, the differential reactivity of the chloro and bromo substituents in 6-bromo-2-chloroquinoline (B23617) enables selective reactions, such as the Buchwald-Hartwig amination, at one position while leaving the other intact for subsequent modifications. nih.gov This controlled, stepwise functionalization is a powerful tool for building complex molecular architectures.
Furthermore, halogens can act as versatile handles for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the creation of diverse libraries of quinoline derivatives. nih.gov The ability to introduce various substituents onto the quinoline core is crucial for structure-activity relationship (SAR) studies, which aim to understand how molecular structure influences biological activity. orientjchem.org
From a theoretical standpoint, the electronic properties of the quinoline ring are significantly influenced by halogen substitution. The electron-withdrawing nature of halogens can modulate the reactivity of the entire molecule, impacting its interactions with biological targets. This electronic tuning is a key strategy in the rational design of new molecules with specific desired properties.
Overview of Contemporary Research Trajectories for this compound and Related Structural Analogs
Current research on this compound and its analogs is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science.
In the realm of synthetic chemistry, researchers are continuously developing more efficient and selective methods for the synthesis and functionalization of halogenated quinolines. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and expand the scope of possible transformations. nih.govrsc.org For example, recent work has focused on metal-free, regioselective C-H halogenation of quinoline derivatives, offering a more economical and environmentally friendly approach. rsc.org
From a medicinal chemistry perspective, this compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. The 2-aminoquinoline (B145021) scaffold is a known pharmacophore, and the bromo and chloro substituents provide opportunities for diversification to create new drug candidates. nih.gov Research has shown that derivatives of 6-bromo-2-chloroquinoline can act as ligands for protein-protein interaction domains, such as the Tec Src homology 3 (SH3) domain, which are important targets in drug discovery. nih.gov
The structural analog, 6-bromo-4-iodoquinoline, has been identified as a crucial intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR. atlantis-press.com The synthesis of this analog often proceeds through 6-bromo-4-chloroquinoline (B1276899), highlighting the importance of the chloro-substituted precursor. atlantis-press.com
Furthermore, the unique photophysical properties of some quinoline derivatives have led to their investigation as fluorescent probes for live-cell imaging. The modular nature of the quinoline scaffold allows for the rational design of fluorophores with tunable properties. nih.gov
Below is a data table summarizing key research findings related to the synthesis and application of this compound and its precursors.
| Compound/Intermediate | Synthetic Method/Reaction | Application/Significance |
| 6-Bromo-4-chloroquinoline | Reaction of 6-bromoquinolin-4-ol (B142416) with phosphorus oxychloride. atlantis-press.comchemicalbook.com | Key intermediate for the synthesis of other functionalized quinolines. atlantis-press.com |
| 6-Bromo-4-iodoquinoline | Iodination of 6-bromo-4-chloroquinoline using NaI. atlantis-press.com | Important intermediate for the synthesis of GSK2126458. atlantis-press.com |
| 6-Heterocyclic substituted 2-aminoquinolines | Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. nih.gov | Ligands for the Tec Src homology 3 (SH3) domain. nih.gov |
| Poly-halogenated quinolines | One-pot cyclocondensation reactions. nih.gov | Core subunits for transition-metal-catalyzed cross-coupling reactions to generate fluorogenic probes. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloroquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQDGFCCDAGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 6 Bromo 4 Chloroquinolin 2 Amine
Advanced Retrosynthetic Analysis of 6-Bromo-4-chloroquinolin-2-amine
A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the C-N bond of the 2-amino group, the C-Cl bond at the 4-position, and the C-Br bond at the 6-position. This approach breaks down the target molecule into simpler, more readily available starting materials. amazonaws.comresearchgate.netyoutube.com
One logical disconnection is at the 2-amino group, suggesting a late-stage amination of a 2-chloroquinoline (B121035) precursor. This leads to the key intermediate, 6-bromo-2,4-dichloroquinoline (B1394914). Further disconnection of the chloro and bromo groups from the quinoline (B57606) core points towards a substituted aniline (B41778) as a primary starting material. The quinoline ring itself can be conceptually disassembled through various cyclization strategies. amazonaws.comresearchgate.net
Multi-Step Synthesis Pathways for Key Precursors
The synthesis of this compound is typically achieved through a multi-step sequence, involving the construction of the quinoline core followed by the introduction of the required functional groups.
Quinoline Core Cyclization Strategies
The formation of the quinoline skeleton is a critical step in the synthesis. Several classic and modern methods can be employed, often starting from appropriately substituted anilines. mdpi.comresearchgate.net
One common approach is the Combes quinoline synthesis , which involves the reaction of an aniline with a β-diketone under acidic conditions. Another versatile method is the Friedländer annulation , where a 2-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group. mdpi.comrsc.org The Knorr quinoline synthesis is also relevant, utilizing the condensation of a β-ketoester with an aniline. pasteur.frresearchgate.net
More recent strategies involve metal-catalyzed cyclizations, such as gold-catalyzed intermolecular cycloadditions of 2-aminoaryl carbonyls and internal alkynes, offering a facile route to polyfunctionalized quinolines. acs.org
Regioselective Introduction of Bromine and Chlorine Substituents
The precise placement of the bromine and chlorine atoms on the quinoline ring is crucial. This is often achieved through electrophilic halogenation reactions. The directing effects of the substituents already present on the ring guide the regioselectivity of these reactions. rsc.orgnih.gov
For instance, starting with a substituted aniline like 4-bromoaniline, the bromine atom is incorporated from the beginning of the synthetic sequence. google.compatsnap.com Subsequent cyclization to form the quinolin-4-one allows for the introduction of the chloro group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). google.comatlantis-press.comchemicalbook.com
Metal-free halogenation methods have also been developed, offering an environmentally friendly alternative. For example, the use of trihaloisocyanuric acids can achieve regioselective halogenation of 8-substituted quinolines. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water is another efficient and economical method. mdpi.com
Methodologies for Installing the 2-Amino Functionality
The final step in many synthetic routes to this compound is the introduction of the amino group at the 2-position. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction on a 2-chloroquinoline precursor. nih.govresearchgate.net
A common method involves the reaction of 6-bromo-2,4-dichloroquinoline with an ammonia (B1221849) equivalent. The greater reactivity of the chlorine atom at the 2-position compared to the 4-position often allows for selective amination under controlled conditions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond, even with challenging substrates. nih.gov For instance, lithium bis(trimethylsilyl)amide can be used as an ammonia equivalent in such reactions. nih.gov
Development of Novel and Optimized Synthetic Protocols
To improve efficiency and yield, researchers are continuously developing novel and optimized synthetic protocols.
Expedited One-Pot Synthesis Approaches
For example, a one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents, where o-nitroarylcarbaldehydes are reduced and subsequently condensed in situ. rsc.org Such strategies could potentially be adapted for the synthesis of the quinoline core of the target molecule.
Transition Metal-Catalyzed Synthetic Transformations (e.g., Palladium-mediated methods)
Palladium-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone in the synthesis of N-arylated and N-heteroarylated compounds. nih.gov This methodology is highly applicable to the synthesis of this compound, likely starting from a precursor such as 6-bromo-2,4-dichloroquinoline. The presence of two chloro-substituents at positions 2 and 4, which are activated towards nucleophilic substitution, allows for selective amination. The C-4 position is generally more reactive towards nucleophilic aromatic substitution, but palladium catalysis can offer alternative selectivity.
Research on the palladium-catalyzed amination of various dichloroquinolines demonstrates the feasibility of such transformations. researchgate.netmdpi.comnih.gov For instance, studies on 2,8-dichloroquinoline (B1298113) and 4,8-dichloroquinoline (B1582372) have shown that amination can be achieved with good yields, although the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. researchgate.netmdpi.com In many cases, the use of bulky biaryl phosphine (B1218219) ligands is crucial for achieving high catalytic activity.
The general approach involves reacting the dihaloquinoline substrate with an amine source in the presence of a palladium catalyst and a suitable base. The choice of ligand is critical; for instance, while BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is effective in many cases, more sterically demanding ligands like DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) or Josiphos-type ligands (e.g., CyPFtBu) may be required for challenging substrates or to achieve higher yields and selectivity. nih.govmdpi.com The reaction is typically carried out in an inert solvent such as dioxane or toluene (B28343) at elevated temperatures. mdpi.com
Below is a table summarizing typical conditions used for the palladium-catalyzed amination of various dichloroquinolines, which could be adapted for the synthesis of this compound from 6-bromo-2,4-dichloroquinoline.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Dichloroquinolines
| Dichloroquinoline Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,8-dichloroquinoline | Adamantyl-containing amines | Pd(dba)2 | BINAP | t-BuONa | Dioxane | Reflux | Moderate | researchgate.netmdpi.com |
| 4,8-dichloroquinoline | Adamantyl-containing amines | Pd(dba)2 | BINAP/DavePhos | t-BuONa | Dioxane | Reflux | 61-79% | researchgate.netmdpi.com |
| 9-chloroacridine analogue | Primary amines | Pd(OAc)2 | CyPFtBu | NaOtBu | Toluene | 80 °C | Good | nih.gov |
| 6-iodoquinoline | Various amines (Aminocarbonylation) | Pd(OAc)2 | XantPhos | Et3N | DMF | 50 °C | Up to 98% | nih.gov |
Chromatographic and Non-Chromatographic Purification Techniques
The purification of the final product, this compound, is a critical step to ensure its suitability for subsequent applications. Both chromatographic and non-chromatographic methods are expected to be effective.
Chromatographic Purification:
Column chromatography is a standard and highly effective method for the purification of quinoline derivatives. For compounds with structural similarities to this compound, such as 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline, purification is successfully achieved using column chromatography over silica (B1680970) gel. google.com A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, with the ratio adjusted to achieve optimal separation. google.com The addition of a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the eluent can be beneficial to prevent the streaking of basic amine compounds on the acidic silica gel.
Non-Chromatographic Purification:
Non-chromatographic techniques are often employed for initial purification or for large-scale production due to their cost-effectiveness and simplicity. These methods include:
Extraction: After the reaction work-up, the crude product can be purified by liquid-liquid extraction. For instance, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate to separate the desired product from inorganic salts and other water-soluble impurities. atlantis-press.com
Precipitation/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial; a good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related halo-quinolines, solvents like ethanol (B145695) or mixtures of solvents have been used for recrystallization. atlantis-press.com In some cases, precipitation can be induced by changing the pH of the solution. google.com
Table 2: Overview of Purification Techniques for Substituted Quinolines
| Technique | Description | Typical Solvents/Reagents | Applicability | Reference |
|---|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel; Eluents: Dichloromethane/Methanol/Ammonium Hydroxide | High-purity separation of complex mixtures. | google.com |
| Extraction | Separation based on differential solubility between two immiscible liquids. | Dichloromethane, Ethyl Acetate, Water | Initial work-up and removal of inorganic impurities. | atlantis-press.com |
| Recrystallization/Precipitation | Purification based on differences in solubility at varying temperatures or pH. | Ethanol, Diphenyl ether/Petroleum ether | Purification of solid crude products. | atlantis-press.comgoogle.com |
Chemical Reactivity and Derivatization Strategies for 6 Bromo 4 Chloroquinolin 2 Amine
Nucleophilic Aromatic Substitution Reactions at the Quinoline (B57606) Core
The quinoline ring, particularly with its electron-withdrawing nitrogen atom, is activated for nucleophilic aromatic substitution (SNAr). The C4 position, being para to the ring nitrogen, is especially electrophilic and serves as a primary site for nucleophilic attack, leading to the displacement of the chloride leaving group.
Amination Reactions with Diverse Amine Substrates
The chlorine atom at the C4 position of the 6-bromo-4-chloroquinolin-2-amine scaffold is highly susceptible to displacement by a variety of amine nucleophiles. This reactivity is a cornerstone for creating diverse libraries of 4-aminoquinoline (B48711) derivatives, a motif prevalent in pharmacologically active compounds. nih.govnih.gov The reaction typically proceeds by direct coupling between the 4-chloroquinoline (B167314) substrate and an amine. nih.gov
The reaction conditions can be tailored based on the nucleophilicity of the amine. While highly nucleophilic alkylamines may react under thermal conditions in polar solvents like DMF or alcohols, less reactive aromatic amines often require catalysis. nih.gov Both Brønsted and Lewis acids can be used to activate the quinoline ring, enhancing its electrophilicity for attack by anilines. Conversely, the use of a base like triethylamine (B128534) or potassium carbonate is common for reactions involving alkylamines to neutralize the HCl generated in situ and drive the reaction to completion. nih.gov
While specific studies on this compound are limited, the established reactivity of 4-chloroquinolines provides a reliable framework for predicting its behavior. The table below outlines representative conditions for these amination reactions.
Table 1: Representative Conditions for SNAr Amination at the C4-Position
| Amine Substrate | Catalyst/Base | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|
| Primary Alkylamines (e.g., Heptylamine) | Base (e.g., K₂CO₃, Et₃N) | DMF, Ethanol (B145695) | 80-120 | 4-(Alkylamino)quinoline |
| Secondary Cyclic Amines (e.g., Morpholine) | Base (e.g., K₂CO₃) | Acetonitrile | Reflux | 4-(Cyclic amino)quinoline |
| Aromatic Amines (e.g., Aniline) | Acid (e.g., HCl, Lewis Acid) | Ethanol, Propanol | 100-150 | 4-(Arylamino)quinoline |
| Hydrazine | None or Base | Ethanol | Reflux | 4-Hydrazinoquinoline |
Reactions with Oxygen, Sulfur, and Carbon Nucleophiles
Beyond amination, the activated C4-chloro group can be displaced by other classes of nucleophiles, including those based on oxygen, sulfur, and carbon. These reactions further expand the synthetic utility of the quinoline scaffold.
Reactions with sulfur nucleophiles, such as thiols or thiourea, proceed readily to yield 4-thio-substituted quinolines. researchgate.netacs.org For instance, studies on analogous 4-chloroquinolin-2-ones demonstrate that treatment with various thiols in the presence of a base leads to the corresponding 4-alkylthio or 4-arylthio derivatives. researchgate.net Thiolate anions are powerful nucleophiles and readily displace the C4-chloride. researchgate.net
Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) or hydroxides, can also displace the C4-chloride to form 4-alkoxy or 4-hydroxyquinolines, respectively. Research comparing 2-chloro and 4-chloroquinolines has shown that 4-chloroquinolines are highly reactive towards such nucleophiles. reddit.com While information on carbon nucleophiles is less common, reactions involving stabilized carbanions are mechanistically feasible, though they may require more specific catalytic conditions.
Table 2: SNAr Reactions with O, S, and C Nucleophiles at the C4-Position
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Oxygen | Sodium Methoxide (NaOMe) | 4-Methoxyquinoline |
| Sulfur | Ethanethiol (EtSH) with base | 4-(Ethylthio)quinoline |
| Sulfur | Sodium Hydrosulfide (NaSH) | 4-Mercaptoquinoline |
| Carbon | Cyanide (e.g., KCN) | 4-Cyanoquinoline |
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System
Electrophilic aromatic substitution (SEAr) on the quinoline ring system is considerably more challenging than nucleophilic substitution. The pyridine (B92270) ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. semanticscholar.org Consequently, electrophilic attack occurs preferentially on the carbocyclic (benzene) ring, typically at the C5 and C8 positions. semanticscholar.org
For this compound, the directing effects of the existing substituents must be considered. The amino group at C2 is a powerful activating group, while the bromo group at C6 is deactivating but ortho-, para-directing. The combined influence of these groups, along with the inherent deactivation of the quinoline system, suggests that any electrophilic substitution would require harsh conditions and would likely occur at positions C5 or C7.
Research on the nitration of 6-bromoquinoline (B19933) confirms this trend, showing that under strong acidic conditions (e.g., HNO₃/H₂SO₄), substitution occurs at the C5 and C8 positions. researchgate.netresearchgate.netmasterorganicchemistry.com The introduction of a nitro group can further activate the ring for subsequent nucleophilic substitutions. researchgate.net While no direct experimental data exists for the electrophilic substitution on this compound, these principles suggest that reactions like nitration or further halogenation would proceed on the benzene (B151609) portion of the ring system.
Cross-Coupling Reaction Methodologies at Halogenated Positions
The presence of two distinct halogen atoms (bromine at C6 and chlorine at C4) makes this compound an excellent substrate for selective derivatization using modern cross-coupling methodologies. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organohalides and boronic acids or esters. wikipedia.org In dihalogenated heteroaromatic compounds, the site-selectivity of the Suzuki coupling is generally governed by the bond dissociation energy of the carbon-halogen bond. researchgate.net The established reactivity trend is I > Br > Cl > F, meaning that a C-Br bond will undergo oxidative addition to the palladium catalyst much more readily than a C-Cl bond. researchgate.net
This principle implies that for this compound, the Suzuki-Miyaura reaction can be performed with high selectivity at the C6-bromo position, leaving the C4-chloro position available for subsequent transformations. A wide variety of aryl, heteroaryl, and even alkyl boronic acids can be coupled at this position under standard palladium-catalyzed conditions.
Table 3: Predicted Selective Suzuki-Miyaura Coupling at the C6-Position
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene (B28343)/Water | 6-Phenyl-4-chloroquinolin-2-amine |
| 3-Thienylboronic Acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 6-(Thiophen-3-yl)-4-chloroquinolin-2-amine |
| Methylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 6-Methyl-4-chloroquinolin-2-amine |
| 4-Vinylphenylboronic Acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/Water | 6-(4-Vinylphenyl)-4-chloroquinolin-2-amine |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a complementary method for forming carbon-nitrogen bonds via palladium catalysis. youtube.com Similar to the Suzuki coupling, this reaction demonstrates excellent chemoselectivity based on the identity of the halogen. Seminal work on the closely related 6-bromo-2-chloroquinoline (B23617) has shown that selective amination can be achieved at the C6-bromo position without affecting the C2-chloro position. masterorganicchemistry.com
By carefully selecting the palladium catalyst and phosphine (B1218219) ligand, a diverse range of primary and secondary amines can be coupled exclusively at the C6 position. For example, using a catalyst system like Pd(OAc)₂ with a bidentate phosphine ligand such as BINAP allows for the selective reaction of cyclic amines at the aryl bromide site. masterorganicchemistry.com The C4-chloro position can then be functionalized in a subsequent step, either through another Buchwald-Hartwig reaction under different conditions or via a nucleophilic aromatic substitution as described previously. This sequential approach allows for the controlled and precise synthesis of poly-functionalized quinoline derivatives.
Table 4: Selective Buchwald-Hartwig Amination at the C6-Position (based on 6-bromo-2-chloroquinoline)
| Amine | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| Morpholine | Pd(OAc)₂ | rac-BINAP | NaOtBu | Toluene | 6-Morpholino-4-chloroquinolin-2-amine |
| Piperidine | Pd(OAc)₂ | rac-BINAP | NaOtBu | Toluene | 6-Piperidino-4-chloroquinolin-2-amine |
| Pyrrolidine | Pd(OAc)₂ | rac-BINAP | NaOtBu | Toluene | 6-Pyrrolidino-4-chloroquinolin-2-amine |
| Lithium bis(trimethylsilyl)amide (Ammonia equivalent) | Pd₂(dba)₃ | Xantphos | LiHMDS | Toluene | 6-Amino-4-chloroquinolin-2-amine |
Data extrapolated from studies on 6-bromo-2-chloroquinoline. masterorganicchemistry.com
Sonogashira, Heck, and Stille Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira, Heck, and Stille reactions are particularly useful for modifying the this compound scaffold, primarily by targeting the more reactive carbon-bromine bond.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org For this compound, the reaction would preferentially occur at the C-6 position due to the higher reactivity of the aryl bromide compared to the aryl chloride. The reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.org The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and reaction conditions can be optimized to achieve high yields of the desired 6-alkynyl-4-chloroquinolin-2-amine derivatives. nih.govlibretexts.org For instance, the Sonogashira coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes has been successfully performed at room temperature using PdCl₂(PPh₃)₂ and CuI in toluene and triethylamine. nih.gov
Heck Reaction: The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. organic-chemistry.org Similar to the Sonogashira coupling, the Heck reaction on this compound would be expected to proceed at the C-6 position. This reaction allows for the introduction of various alkenyl groups, further functionalizing the quinoline core. The use of highly active palladium-phosphinous acid catalysts, such as POPd, has been shown to be effective in Heck additions of various 2-substituted 4-chloroquinolines. nih.gov The choice of base, such as dicyclohexylmethylamine, can significantly impact the reaction yield. nih.gov
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. psu.edulibretexts.org This reaction offers a versatile method for introducing a wide range of organic substituents at the C-6 position of this compound. Highly active palladium-phosphinous acid catalysts have been successfully employed in the Stille cross-coupling of chloroquinolines with arylstannanes. nih.gov The addition of cesium fluoride (B91410) (CsF) can enhance the reactivity of the organostannane. nih.gov
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Typical Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-4-chloroquinolin-2-amine |
| Heck | Alkene | Pd catalyst, Base | 6-Alkenyl-4-chloroquinolin-2-amine |
| Stille | Organotin Compound | Pd catalyst | 6-Aryl/Alkyl-4-chloroquinolin-2-amine |
Transformations Involving the 2-Amino Group
The 2-amino group of this compound is a key site for further derivatization, allowing for the introduction of diverse functionalities through amide formation, alkylation, and diazo chemistry.
Amide Formation and Alkylation Reactions
Amide Formation: The primary amino group can be readily acylated to form amides. This is a common transformation in medicinal chemistry to modify the properties of a lead compound. nih.gov The reaction typically involves treating the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, a method for the amidation of carboxylic acids has been described using in situ generated phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which proceeds at room temperature in good to excellent yields. nih.gov
Alkylation Reactions: The 2-amino group can also undergo alkylation. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a common method for achieving controlled mono-alkylation.
Diazo and Azide (B81097) Chemistry
Diazotization: The 2-amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org Aryl diazonium salts are versatile intermediates that can undergo a variety of transformations. researchgate.net For instance, they can be used in Sandmeyer-type reactions to introduce a range of substituents, or they can serve as precursors for Sonogashira coupling reactions. wikipedia.org However, the stability of the diazonium salt is a critical factor. libretexts.org
Azide Formation: While direct conversion of the amino group to an azide is not a standard transformation, azides can be introduced into the quinoline ring system through other routes. For example, a chloro substituent can be displaced by an azide nucleophile via a nucleophilic aromatic substitution (SNA_r) reaction. mdpi.com The resulting azide can then undergo various cycloaddition reactions or be reduced to an amine. The synthesis of quinoline derivatives through reactions involving azides has been reported, highlighting the utility of this functional group in constructing heterocyclic systems. nih.gov
Table 2: Transformations of the 2-Amino Group
| Reaction | Reagents | Product |
|---|---|---|
| Amide Formation | Acyl chloride or Carboxylic acid + Coupling agent | N-(6-bromo-4-chloroquinolin-2-yl)amide |
| Alkylation | Alkyl halide or Aldehyde/Ketone + Reducing agent (Reductive Amination) | N-Alkyl-6-bromo-4-chloroquinolin-2-amine |
| Diazotization | NaNO₂, Acid | 6-Bromo-4-chloroquinolin-2-diazonium salt |
Chemo- and Regioselectivity in Complex Reaction Systems
The presence of multiple reactive sites in this compound (the C-Br bond, the C-Cl bond, and the amino group) necessitates careful consideration of chemo- and regioselectivity in its derivatization.
In palladium-catalyzed cross-coupling reactions, the reactivity order of the carbon-halogen bonds is typically C-I > C-Br > C-Cl. Therefore, reactions like the Sonogashira, Heck, and Stille couplings are expected to occur selectively at the C-6 position (C-Br bond) over the C-4 position (C-Cl bond). libretexts.org This inherent difference in reactivity allows for the sequential functionalization of the quinoline core. For instance, a Sonogashira coupling could be performed at the C-6 position, followed by a different coupling reaction at the C-4 position under more forcing conditions.
The amino group can also influence the reactivity of the quinoline ring. In some cases, the amino group may need to be protected prior to performing other transformations to avoid side reactions. The choice of protecting group and the reaction conditions are crucial for achieving the desired outcome.
Furthermore, studies on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline have demonstrated that it is possible to achieve selective amination of the aryl bromide in the presence of the heteroaryl chloride by optimizing reaction conditions. nih.govacs.org This highlights the ability to control the site of reaction through careful selection of catalysts and reaction parameters.
Spectroscopic and Crystallographic Characterization Techniques in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For a compound like 6-Bromo-4-chloroquinolin-2-amine, a combination of 1D and 2D NMR experiments would be essential for assigning all proton and carbon signals.
¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. In the absence of experimental data for this compound, we can predict the expected regions for the signals based on analogous structures.
Expected ¹H NMR Spectral Features:
Aromatic Protons: The protons on the quinoline (B57606) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts would be influenced by the electronic effects of the bromine, chlorine, and amine substituents. For instance, the proton at position 5, being adjacent to the bromine at C6, and the protons at C7 and C8 would exhibit distinct splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The proton at C3 would likely appear as a singlet.
Amine Protons: The protons of the amino (-NH₂) group at position 2 would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Expected ¹³C NMR Spectral Features:
The spectrum would show nine distinct signals for the nine carbon atoms of the quinoline core.
Carbons Bearing Halogens (C4, C6): The carbons directly attached to the electronegative chlorine and bromine atoms would be significantly deshielded, though the "heavy atom effect" of bromine can sometimes lead to broader and less intense signals.
Carbons Bearing Nitrogen (C2, C8a): The C2 carbon, bonded to the amino group, and the C8a bridgehead carbon would also have characteristic chemical shifts influenced by the adjacent nitrogen atom.
Without experimental spectra, a definitive data table cannot be constructed.
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be crucial for establishing the connectivity of the protons on the carbocyclic ring (H5, H7, H8). chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would allow for the unambiguous assignment of each proton to its corresponding carbon atom (e.g., H3 to C3, H5 to C5).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. nih.gov It is invaluable for piecing together the molecular structure by connecting fragments. For example, correlations from the H5 proton to carbons C4, C6, and C7 would confirm their relative positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for confirming spatial relationships and stereochemistry.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. chemicalbook.com
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the amine and the substituted quinoline core.
Expected Vibrational Bands:
N-H Vibrations: The amino group would typically show symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would be expected around 1600-1650 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the quinoline ring's double bonds would appear in the 1450-1620 cm⁻¹ region. chemicalbook.com
C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.
C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ range.
C-Br Stretching: The carbon-bromine stretch would be found at lower wavenumbers, typically between 650 and 500 cm⁻¹.
A data table cannot be generated without measured spectra.
Vibrational spectroscopy can sometimes be used to study molecular conformation, such as the orientation of the amino group relative to the quinoline ring. Different conformations can lead to slight shifts in vibrational frequencies or the appearance/disappearance of certain bands. However, for a relatively rigid system like this, significant conformational isomerism is not expected at room temperature. Detailed conformational analysis would likely require computational modeling to supplement the experimental spectra. rsc.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
For a conjugated aromatic system like this compound, the UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands. These bands correspond to π-π* transitions within the quinoline ring system. The position and intensity of the maximum absorption peaks (λmax) are sensitive to the substituents on the ring. The addition of the amino, chloro, and bromo groups would be expected to cause a bathochromic (red) shift compared to the unsubstituted quinoline parent molecule. researchgate.net Without experimental data, specific λmax values cannot be reported.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is an essential technique for determining the molecular weight and structural features of this compound. The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic pattern to the molecular ion peak, which is invaluable for its identification. libretexts.org Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance, while chlorine has two isotopes, 35Cl and 37Cl, in approximately a 3:1 ratio. libretexts.orgdocbrown.info
Consequently, the molecular ion of this compound will appear not as a single peak but as a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom.
Fragmentation of the molecular ion under electron ionization provides further structural information. Common fragmentation pathways for related halogenated amines include the loss of a halogen radical (Br• or Cl•) or the elimination of small molecules like HCN from the quinoline ring. researchgate.netlibretexts.org The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
While conventional MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) delivers an exact mass measurement with high accuracy, typically within 5 parts per million (ppm). nih.govsigmaaldrich.com This precision is crucial for determining the elemental composition of this compound. By comparing the experimentally measured exact mass to the calculated theoretical mass, a unique molecular formula can be assigned, unequivocally distinguishing it from other potential compounds that may have the same nominal mass. nih.govacs.org
| Parameter | Value |
| Molecular Formula | C9H679Br35ClN2 |
| Calculated Monoisotopic Mass | 255.9457 Da |
| Hypothetical Measured Mass | 255.9455 Da |
| Mass Difference | -0.0002 Da |
| Accuracy | < 1 ppm |
X-ray Diffraction Crystallography for Solid-State Structure Determination
The solid-state architecture of this compound is dictated by a variety of intermolecular forces. The amino group at the C-2 position is a potent hydrogen bond donor, while the quinoline nitrogen atom (N-1) and potentially the halogen atoms can act as hydrogen bond acceptors. core.ac.uknih.gov
It is highly probable that the crystal packing would be dominated by N-H···N hydrogen bonds, linking molecules into dimers, chains, or more complex three-dimensional networks. iucr.orgnih.gov In addition to these strong interactions, weaker forces such as π-π stacking between the planar quinoline ring systems and potential halogen bonds (e.g., C-Br···Cl-C or C-Cl···N) would play a significant role in stabilizing the crystal lattice. core.ac.ukhelsinki.fi
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Result |
| Hydrogen Bonding | Amino (-NH2) | Quinoline Nitrogen (N1) | Formation of chains or dimers |
| Hydrogen Bonding | Amino (-NH2) | Chlorine (-Cl) | Lattice stabilization |
| π-π Stacking | Quinoline Ring | Quinoline Ring | Parallel packing of aromatic systems |
| Halogen Bonding | Bromine (-Br) | Chlorine (-Cl), Nitrogen (N) | Directional stabilizing contacts |
Conformational analysis in the solid state focuses on the specific three-dimensional arrangement adopted by the molecule within the crystal. The quinoline ring system itself is expected to be largely planar, though minor puckering can occur. researchgate.netrsc.org The main point of conformational interest is the rotation around the C2-NH2 bond.
The specific orientation of the amino group relative to the quinoline ring is defined by a torsional angle (or dihedral angle). libretexts.org In the crystalline state, this angle is fixed to a value that optimizes intermolecular packing and maximizes stabilizing interactions, particularly the hydrogen bonding network. rsc.org The planarity of the molecule and the steric influence of the adjacent chlorine atom at C-4 would be significant factors in determining the observed torsional angles in the crystal lattice.
Computational and Theoretical Investigations of 6 Bromo 4 Chloroquinolin 2 Amine and Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgnih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govnih.gov For 6-bromo-4-chloroquinolin-2-amine and its derivatives, DFT calculations can map out the potential energy landscape, identifying stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and how its shape might influence its biological activity or material properties. The B3LYP functional is a popular choice within the DFT framework for such studies on quinoline (B57606) derivatives. nih.govkfupm.edu.sa
Frontier Molecular Orbital (FMO) theory, a key application of molecular orbital theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, acting as a nucleophile, while the LUMO is the orbital most likely to accept an electron, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. researchgate.net
A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electron transfer processes. researchgate.net For quinoline derivatives, a smaller gap can enhance intramolecular charge transfer (ICT), a property useful in the design of fluorescent sensors and nonlinear optical materials. rsc.org DFT calculations are commonly employed to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap for quinoline derivatives. nih.govresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Quinoline Derivative (Calculated using DFT)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Note: The values in this table are illustrative and would be specific to the exact quinoline derivative and the level of theory used in the calculation.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These regions are color-coded, typically with red indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating positive potential (electron-poor areas, prone to nucleophilic attack).
For this compound, an MEP map would highlight the electronegative nitrogen and halogen atoms as regions of negative potential, while the hydrogen atoms of the amine group would likely show positive potential. youtube.com This information is invaluable for predicting how the molecule will interact with other molecules, such as biological targets or reactants in a chemical synthesis. researchgate.net
Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global and local reactivity descriptors that offer a more nuanced understanding of a molecule's chemical behavior. nih.govrsc.org These descriptors are derived from the conceptual framework of DFT and quantify various aspects of reactivity.
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): A measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. nih.gov
These descriptors are calculated from the energies of the HOMO and LUMO and are instrumental in comparing the reactivity of different quinoline derivatives and predicting their interaction efficiencies, for instance, as corrosion inhibitors. researchgate.netchemrevlett.com
Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative (Calculated using DFT)
| Descriptor | Value (Illustrative) |
| Chemical Potential (μ) | -4.35 eV |
| Chemical Hardness (η) | 1.85 eV |
| Chemical Softness (S) | 0.54 eV⁻¹ |
| Electrophilicity Index (ω) | 5.12 eV |
Note: The values in this table are illustrative and would be specific to the exact quinoline derivative and the level of theory used in the calculation.
Ab initio (from first principles) molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without relying on empirical parameters. ajchem-a.com Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous, albeit often more computationally intensive, way to study molecular properties. kfupm.edu.sa While DFT is widely used, ab initio methods can be employed to benchmark DFT results and are particularly important for systems where DFT might struggle, such as those with significant multi-reference character. chemrxiv.org For quinoline derivatives, ab initio calculations can offer a high-accuracy determination of their geometries and electronic structures. kfupm.edu.sa
To understand how molecules like this compound interact with light, it is necessary to study their excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as the energies of electronic transitions. nih.govnih.gov This makes TD-DFT a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. researchgate.net
By calculating the transition energies and oscillator strengths, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax) and the intensity of that absorption. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational model and to interpret the nature of the electronic transitions, often identifying them as π→π* or n→π* transitions. researchgate.net For quinoline derivatives, TD-DFT is crucial for understanding their photophysical properties and designing them for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For quinoline derivatives, MD simulations provide valuable insights into their conformational flexibility and the nature of their interactions with other molecules, such as biological receptors or solvents.
In studies of structurally similar compounds like 6-bromo quinazoline (B50416) derivatives, MD simulations have been employed to assess the stability of a ligand's conformation when bound to a biological target, such as an enzyme. nih.gov A key aspect of these simulations is the analysis of hydrogen bonds, which are critical in determining the strength and specificity of ligand-target interactions. nih.gov For instance, simulations can track the number of hydrogen bonds formed between a ligand and key residues in a protein's active site over the simulation period. The stability of these bonds provides an indication of the stability of the ligand-protein complex. nih.gov
Table 1: Illustrative MD Simulation Analysis for Ligand-Enzyme Interactions This table is based on findings for related bromo-quinazoline derivatives and illustrates the type of data obtained from MD simulations.
| Ligand | Simulation Time (ns) | Average Number of Hydrogen Bonds | Key Interacting Residues | Conformational Stability |
| Compound A | 100 | 0-2 | LYS790, MET793 | Stable within binding pocket |
| Compound B | 100 | 0-1 | THR790, GLU762 | Moderate fluctuation observed |
| Reference Ligand | 100 | 0-3 | CYS797, ASP800 | High stability |
Data is illustrative and derived from studies on similar heterocyclic systems. nih.gov
Such simulations offer a dynamic picture of how a molecule like this compound might behave in a biological environment, highlighting its flexibility and preferred interaction patterns, which is essential for rational drug design.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These predictive models are a cornerstone of modern medicinal chemistry and materials science.
For quinoline derivatives, machine learning approaches are increasingly used to develop sophisticated QSAR models. researchgate.net These models can take simple inputs, like the SMILES notation of a compound, and use quantum mechanics descriptors to predict various properties, including the location of active sites for chemical reactions. researchgate.net The goal is to create models that can accurately predict the behavior of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Predicting the outcome and efficiency of chemical reactions is a major goal of computational chemistry. For heteroaromatic systems like quinoline derivatives, several models have been developed to predict chemical reactivity.
One such method is the RegioSQM method , which is designed to predict the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net This approach calculates the free energies of protonation for all aromatic C-H positions in a molecule. The positions with the lowest free energies are identified as the most nucleophilic centers, which often correlates with the observed regiochemical outcome of the reaction. researchgate.net This method is automated and computationally inexpensive, making it a practical tool for chemists planning synthetic routes. researchgate.net
Another approach involves the use of Density Functional Theory (DFT) to calculate reactivity descriptors. rsc.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to determine the kinetic stability of a molecule. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.govrsc.org
Table 2: DFT-Based Reactivity Descriptors for Quinoline Derivatives This table presents typical parameters calculated using DFT to predict chemical reactivity.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| Quinoline Derivative Family 1 | -6.2 | -2.1 | 4.1 | High Stability, Lower Reactivity |
| Quinoline Derivative Family 2 | -5.8 | -2.5 | 3.3 | Lower Stability, Higher Reactivity |
Values are illustrative based on general findings for quinoline derivatives. nih.govrsc.org
Furthermore, advanced models based on neural networks, often referred to as "molecular transformers," can predict the products of a chemical reaction by treating it as a sequence-to-sequence translation problem. researchgate.net These data-driven models learn the complex correlations between reactants, reagents, and products from large databases of known reactions. researchgate.net
Theoretical Studies of Intermolecular Interactions (e.g., Charge-Transfer Complexes, Non-Covalent Interactions)
The study of intermolecular interactions is fundamental to understanding the chemical and physical properties of materials. Theoretical methods are employed to investigate the non-covalent forces that govern how molecules like this compound interact with each other and their environment.
Quinoline derivatives are known to exhibit intramolecular charge transfer (ICT) due to their electron-accepting properties and distinct dipole moments. rsc.org This phenomenon is crucial for their application as fluorescent sensors, where changes in the electronic environment upon interaction with an analyte can lead to detectable changes in fluorescence emission. rsc.org DFT calculations are used to visualize the distribution of electron density in the HOMO and LUMO, providing insight into the charge transfer characteristics of the molecule. nih.gov For example, in some bromo-quinazoline derivatives, the HOMO is localized on the bromobenzene (B47551) and quinazolinone rings, while the LUMO is distributed across the entire molecule, indicating the potential for charge redistribution upon electronic excitation. nih.gov
Non-covalent interactions, such as π-π stacking and hydrogen bonding, are also critical. Quinoline moieties possess electron-donating characteristics and can participate in intense π-π* transitions, making them useful in various materials. rsc.org Theoretical studies can quantify the strength of these interactions and predict the geometry of molecular complexes.
Advanced Research Applications and Methodological Paradigms Involving 6 Bromo 4 Chloroquinolin 2 Amine
Strategic Utilization as a Key Synthetic Scaffold in Complex Molecule Construction
The inherent reactivity of the quinoline (B57606) core, augmented by the specific placement of bromine, chlorine, and amine functionalities, makes 6-Bromo-4-chloroquinolin-2-amine an ideal starting point for the synthesis of intricate molecules. The differential reactivity of the C-Cl and C-Br bonds under various reaction conditions allows for selective and sequential modifications, a crucial aspect in the assembly of complex targets.
Halogenated quinolines are pivotal intermediates in the synthesis of numerous biologically active compounds and natural product analogs. For instance, the related compound 6-bromo-4-chloroquinoline (B1276899) is a direct precursor to 6-bromo-4-iodoquinoline, a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR. atlantis-press.com The synthesis involves a Finkelstein-type reaction where the chloro group at the C4 position is substituted by iodine. atlantis-press.com
The this compound scaffold offers a similar, yet more functionalized, platform for such synthetic endeavors. The three reactive centers provide multiple handles for constructing complex molecular frameworks characteristic of natural products. The general strategy involves:
Initial functionalization at C4: The C4-chloro group is the most activated site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. nih.gov
Subsequent modification at C6: The C6-bromo group can then be targeted using transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups. nih.gov
Final elaboration of the C2-amine: The amino group at C2 can be acylated, alkylated, or engaged in further coupling schemes to complete the synthesis.
This sequential approach enables the controlled and predictable construction of complex quinoline-containing molecules, making this scaffold highly valuable for the total synthesis of natural product analogs.
Chemical probes are essential small molecules used to study biological processes and validate protein targets. nih.gov The this compound scaffold is exceptionally well-suited for the rational design of such probes due to its modular nature. The ability to systematically modify three distinct positions allows for the fine-tuning of a probe's potency, selectivity, and physicochemical properties. scispace.com
A key example of this strategy can be seen in the development of ligands for the Tec Src homology 3 (SH3) domain, where the selective functionalization of 6-bromo-2-chloroquinoline (B23617) via Buchwald-Hartwig amination was employed to create a series of potent and selective ligands. nih.gov The study demonstrated that selective amination of the aryl bromide could be achieved in the presence of the more activated heteroaryl chloride, showcasing the power of controlled cross-coupling. nih.gov
By applying similar logic to this compound, researchers can design and synthesize sophisticated chemical probes. For example, one position could be used to attach a reporter tag (like a fluorophore or biotin), another to modulate target binding affinity, and the third to improve cell permeability or other pharmacokinetic properties. This modularity is a significant advantage in modern chemical biology for developing high-quality research tools. nih.govscispace.com
Methodologies for Molecular Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space. nih.govnih.gov The trisubstituted nature of this compound makes it an ideal starting point for DOS and the construction of focused chemical libraries.
The distinct reactivity of the three functional groups on the this compound scaffold allows for its use in combinatorial chemistry to rapidly generate large libraries of related compounds. The general approach relies on the sequential and selective reaction at each site.
The following table summarizes the potential selective reactions that can be employed at each position to build a combinatorial library.
| Position | Reactive Group | Reaction Type | Example Reagents/Catalysts | Diversity Introduced |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) nih.gov | Primary/secondary amines, alcohols, thiols | Varied side chains (alkyl, aryl, heterocyclic) |
| C6 | Bromo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl and heteroaryl systems |
| C6 | Bromo | Buchwald-Hartwig Amination nih.gov | Amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos) | Substituted amino groups |
| C2 | Amino | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides, base | Amides, sulfonamides |
This orthogonal reactivity allows for a "build-and-couple" strategy, where a diverse set of building blocks can be systematically introduced at each position, leading to a large and structurally rich library of quinoline derivatives from a single, highly functionalized starting material.
To fully leverage the combinatorial potential of this compound, high-throughput synthesis techniques are often employed. These methods are designed to perform a large number of chemical reactions in parallel, significantly accelerating the generation of molecular libraries.
Key methodologies applicable to this scaffold include:
Parallel Synthesis: Reactions are carried out simultaneously in multi-well plates (e.g., 96-well format). This approach was used to generate libraries of 4-aminoquinoline (B48711) analogs for antimalarial screening. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, making the synthesis process more efficient. acs.org
Automated Purification: High-throughput synthesis is often coupled with automated purification techniques, such as mass-directed preparative HPLC, to rapidly isolate and purify the library members for subsequent screening. nih.gov
These high-throughput methods, combined with the versatile chemistry of the this compound scaffold, provide a powerful platform for discovering novel compounds.
Computational-Assisted Approaches in Molecular Design
Computational chemistry offers powerful tools for guiding the design and synthesis of novel molecules based on the this compound scaffold, even in the absence of a specific biological target. These methods can predict molecular properties and reactivity, helping to prioritize synthetic efforts.
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the scaffold. By calculating properties such as the electrostatic potential map and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the relative reactivity of the C4-Cl, C6-Br, and C2-NH₂ positions. nih.gov This information is invaluable for planning selective, stepwise functionalization strategies. For instance, DFT can help rationalize the higher susceptibility of the C4 position to nucleophilic attack compared to the C6 position.
Molecular Dynamics (MD) Simulations: For derivatives of the scaffold with flexible side chains, MD simulations can explore the conformational space available to the molecule. This is crucial for understanding how the molecule might adapt its shape to interact with a binding site.
Quantitative Structure-Property Relationship (QSPR): By generating a virtual library of derivatives and calculating various molecular descriptors (e.g., size, polarity, flexibility), QSPR models can be built to predict physicochemical properties like solubility or membrane permeability. This allows for the in silico pre-selection of candidates with desirable drug-like properties before committing to their synthesis.
The following table outlines how different computational methods can be applied to aid in the design of molecules derived from this compound.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Reactivity Prediction | Prediction of regioselectivity for SNAr and cross-coupling reactions; analysis of bond strengths. nih.gov |
| Molecular Mechanics (MM) | Conformational Analysis | Identification of low-energy conformations of flexible derivatives. |
| Molecular Dynamics (MD) | Dynamic Behavior Simulation | Exploration of molecular flexibility and interactions with a solvent environment. nih.gov |
| Quantitative Structure-Property Relationship (QSPR) | Property Prediction | Estimation of physicochemical properties (solubility, logP) for virtual libraries. |
These computational approaches provide a rational framework for molecular design, enabling chemists to more effectively navigate the vast chemical space accessible from the this compound scaffold and prioritize the synthesis of molecules with optimized characteristics.
Ligand-Protein Interaction Modeling (e.g., Molecular Docking for Binding Site Prediction and Ligand Design)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding affinity and mode of action of a ligand with a protein's active site.
For quinoline derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds. For instance, in the development of cytotoxic agents, molecular docking has been used to predict the binding modes of quinazoline (B50416) derivatives within the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.netnih.gov Studies have shown that compounds can establish hydrogen bonds and other significant interactions with key residues in the EGFR binding pocket. nih.govresearchgate.netnih.gov For example, a derivative, compound 8a, was found to interact with the Met790 residue, a mutant gatekeeper residue, through a π-sulfur interaction. nih.gov The binding energies of such interactions can be calculated, providing a quantitative measure of binding affinity. nih.govresearchgate.netnih.gov
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles derived from related quinoline and quinazoline compounds are directly applicable. The bromine and chlorine substituents on the quinoline core of this compound are expected to influence its binding characteristics through halogen bonding and other non-covalent interactions. The amine group at the 2-position can act as a hydrogen bond donor, further anchoring the molecule within a binding site. These features make it a valuable scaffold for designing ligands that can selectively target specific protein kinases or other enzymes.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Compound Optimization in Research
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are computational tools that estimate these properties, allowing for the early identification of candidates with favorable drug-like characteristics and the optimization of lead compounds. semanticscholar.orgresearchgate.netresearchgate.net
Several studies have utilized in silico tools to predict the ADME properties of quinoline derivatives. nih.govresearchgate.net For example, the web-server ProTox-II can be used to predict toxicity parameters such as hepatotoxicity, carcinogenicity, and mutagenicity. nih.gov The SwissADME web tool, which includes the BOILED-Egg model, can predict a compound's gastrointestinal absorption and blood-brain barrier permeability. nih.govmdpi.com Generally, a topological polar surface area (TPSA) of less than 140 Ų is considered essential for good absorption. nih.gov
Exploration in Advanced Materials Science Research
The unique electronic and photophysical properties of quinoline and its derivatives have led to their exploration in advanced materials science, particularly in the fields of organic electronics and sensor technology. researchgate.netresearchgate.net
Design Principles for Quinoline-Based Organic Electronic Materials
Quinoline-based compounds are attractive for organic electronic applications due to their high thermal and chemical stability, electron-transporting capability, and the ease with which their structures can be modified. nih.gov The electron-withdrawing nature of the quinoline ring system plays a significant role in its electron-transporting properties. nih.gov These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govresearchgate.netuconn.edu
The design of quinoline-based organic electronic materials often involves a donor-acceptor (D-A) architecture. In such systems, an electron-donating moiety is linked to an electron-accepting moiety, which is often the quinoline core. This design can lead to efficient intramolecular charge transfer, a key process for many optoelectronic applications. For example, compounds with a donor-acceptor-donor (D-A-D) structure, where an acceptor quinoline core is flanked by two donor molecules like carbazole, have been investigated. nih.gov The electronic properties of these materials can be fine-tuned by modifying the donor and acceptor units or by introducing different substituents onto the quinoline ring. researchgate.net
Investigation of Structure-Property Relationships for Sensing and Optoelectronic Applications
Understanding the relationship between the molecular structure of a compound and its material properties is fundamental to designing new materials with specific functionalities. For quinoline derivatives, this involves studying how substituents on the quinoline ring affect their photophysical and electrochemical properties. acs.orgresearchgate.net
The introduction of different functional groups can significantly alter the absorption and emission spectra, fluorescence quantum yields, and redox potentials of quinoline-based materials. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups can shift the emission wavelength, making it possible to tune the color of light emitted by an OLED. researchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-4-chloroquinolin-2-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves halogenation and functional group manipulation. Key steps include:
- Quinoline core formation : Cyclization of substituted anilines with β-ketoesters or via Friedländer synthesis.
- Halogen introduction : Bromine and chlorine atoms are introduced via electrophilic substitution or catalytic cross-coupling (e.g., Suzuki-Miyaura for bromine) .
- Amine protection : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during halogenation.
Optimization : Reaction temperature (50–80°C) and solvent polarity (DMF or DCM) significantly affect yield. Monitor progress via TLC and adjust stoichiometry of halogenating agents (e.g., NBS for bromination) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline) and halogen positions.
- Mass spectrometry (HRMS) : Validate molecular weight (theoretical: 257.52 g/mol) and isotopic patterns from bromine/chlorine .
- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement. For disordered halogens, apply constraints to occupancy factors .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?
- Molecular docking : Use PubChem-derived 3D structures (CID: DTXSID60279679) to simulate binding with enzymes like kinases or topoisomerases .
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). For anticancer potential, use MTT assays on HeLa or MCF-7 cell lines .
- Mechanistic studies : Combine fluorescence quenching and SPR (Surface Plasmon Resonance) to quantify target binding affinity.
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural analysis?
- Twinning detection : Use SHELXD to identify twin laws and refine with TWIN/BASF commands in SHELXL .
- Disordered halogens : Apply PART and SUMP restraints to model overlapping Br/Cl positions. Validate with residual density maps (<0.3 eÅ⁻³) .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) for ambiguous regions.
Q. What computational strategies predict the reactivity of this compound in further functionalization?
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to assess electrophilic susceptibility (e.g., bromine at C6 vs. chlorine at C4).
- Hammett constants : Use σₚ values (Br: +0.23, Cl: +0.11) to predict directing effects in substitution reactions .
- Retrosynthetic tools : Apply Pistachio/Bkms_metabolic databases to propose feasible pathways for derivatization .
Q. How does the regioselectivity of halogenation impact subsequent synthetic modifications?
- Steric and electronic factors : Bromine at C6 (electron-withdrawing) deactivates the quinoline ring, favoring electrophilic attacks at C3 or C6.
- Cross-coupling compatibility : The C4 chlorine is less reactive in Buchwald-Hartwig aminations compared to bromine, requiring Pd(OAc)₂/XPhos catalysts .
- Protection strategies : Temporarily mask the amine group with Boc to prevent unwanted N-alkylation during halogenation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (λmax = 310 nm).
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine group.
- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor purity via HPLC (C18 column, MeCN/H₂O mobile phase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
